(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 77497-74-6
VCID: VC2025357
InChI: InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.: 77497-74-6

Cat. No.: VC2025357

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate - 77497-74-6

Specification

CAS No. 77497-74-6
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1
Standard InChI Key KRSUDBIZXKOKGA-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1
SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Canonical SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1

Introduction

Chemical Properties and Structure

Molecular Structure

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate consists of a tetrahydroisoquinoline core structure with a tert-butyloxycarbonyl group at the 3-position. The compound has the molecular formula C14H19NO2 and a molecular weight of 233.311 g/mol . The stereogenic center at position 3 has the S-configuration, which is critical for its specific applications and biological activities. The compound exists as both the free base and as a hydrochloride salt, with the hydrochloride salt having the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol .

The structure can be characterized by its bicyclic framework comprising a benzene ring fused to a partially saturated piperidine ring (forming the tetrahydroisoquinoline core), with the tert-butyl ester group stereochemically positioned at the 3-position. This specific arrangement contributes to the compound's versatility in chemical synthesis and its potential biological activities.

Chemical identifiers for this compound include IUPAC name tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, CAS number 77497-74-6, and InChI Key KRSUDBIZXKOKGA-LBPRGKRZSA-N . The SMILES notation is represented as CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1 .

Physical Properties

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a solid at room temperature with specific physical characteristics that are important for its handling, storage, and applications. The table below summarizes key physical properties of this compound:

PropertyValueReference
Molecular FormulaC14H19NO2
Molecular Weight233.311 g/mol
Physical FormSolid
SolubilitySoluble in water
CAS Number77497-74-6
Percent Purity (Commercial)97-99%

The hydrochloride salt form has a higher molecular weight (269.77 g/mol) due to the addition of HCl and exhibits somewhat different physical properties, including enhanced water solubility typical of hydrochloride salts of amines . This property makes the hydrochloride form particularly useful in certain pharmaceutical applications where water solubility is advantageous.

Spectroscopic Data

Spectroscopic data is essential for identification and characterization of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Based on the structural features of this compound, several characteristic spectroscopic properties can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy would typically show:

  • A prominent singlet around δ 1.4-1.5 ppm integrating for 9 protons, corresponding to the tert-butyl group

  • Complex signals in the aromatic region (δ 7.0-7.3 ppm) for the 4 protons of the benzene ring

  • Signals corresponding to the methylene and methine protons of the tetrahydroisoquinoline core, including the stereogenic C-3 proton

Mass Spectrometry would reveal a molecular ion peak consistent with the molecular weight of 233.311 g/mol for the free base, with characteristic fragmentation patterns including loss of the tert-butyl group and fragments of the isoquinoline core.

Infrared (IR) Spectroscopy would feature characteristic absorption bands for:

  • The ester carbonyl group (typically around 1700-1750 cm-1)

  • The aromatic C=C stretching vibrations (1450-1600 cm-1)

  • N-H stretching of the secondary amine (around 3300-3500 cm-1)

These spectroscopic characteristics provide valuable tools for confirming the identity, purity, and structural integrity of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in research and pharmaceutical applications.

Synthesis Methods

Common Synthetic Routes

The synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can proceed through several established routes, with the choice of method often depending on factors such as scale, available starting materials, and desired purity. Several synthetic approaches can be considered:

  • Esterification of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
    This direct approach involves the conversion of the carboxylic acid to the tert-butyl ester using reagents such as tert-butanol with appropriate catalysts. The stereochemistry at the 3-position is preserved during this transformation, making it suitable for obtaining the S-isomer specifically .

  • Pictet-Spengler reaction followed by esterification:
    The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines. This approach would involve the condensation of a phenethylamine derivative with an aldehyde to form the tetrahydroisoquinoline core, followed by esterification of the carboxylic acid group. Achieving stereoselectivity would require either resolution of the racemic mixture or use of chiral catalysts or auxiliaries.

  • Asymmetric approaches:
    For higher stereochemical purity, asymmetric hydrogenation or the use of chiral auxiliaries could be employed to introduce the stereogenic center at the 3-position with high enantioselectivity. These methods typically involve catalytic systems with chiral ligands that favor the formation of one stereoisomer over the other.

  • Formation via N-carboxy anhydride:
    A synthetic route starting from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves reaction with phosgene to form an N-carboxy anhydride intermediate, which can then be converted to various derivatives including the tert-butyl ester through appropriate reactions with tert-butanol .

Industrial Production

Industrial production of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate requires optimization of synthetic routes to ensure efficiency, scalability, and product quality. Several considerations and methods are noteworthy:

  • Continuous flow processing:
    Modern industrial synthesis often employs continuous flow technology, which offers advantages in terms of reaction control, safety, and scalability. This approach is particularly valuable for reactions involving hazardous reagents or exothermic processes.

  • Optimized reaction conditions:
    Industrial production typically involves carefully optimized conditions regarding temperature, solvent selection, catalyst loading, and stoichiometry to maximize yield and minimize waste. For (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, this might include using non-chlorinated solvents for environmental sustainability.

  • Phosgenation approach:
    One documented industrial method involves phosgenation followed by amine addition, which can achieve yields of 45-56%. While effective, this method requires careful handling due to the toxicity of phosgene.

  • Direct cyclization:
    Alternative approaches may involve direct cyclization of appropriate precursors under acidic conditions, though yields can be variable depending on specific reaction parameters.

  • Purification techniques:
    Industrial-scale purification often employs crystallization techniques, particularly for the hydrochloride salt form, which typically crystallizes well and provides a stable, easily handled product.

The choice of synthetic route for industrial production balances factors including cost-effectiveness, environmental impact, safety considerations, and product quality requirements.

Chemical Reactivity

Types of Reactions

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can participate in various chemical reactions due to its functional groups. Understanding these reaction types is crucial for its application in synthetic chemistry:

  • Oxidation reactions:
    The compound can undergo oxidation at various positions, particularly at the benzylic positions or the secondary amine. Oxidation can introduce functional groups such as hydroxyl or carbonyl groups, potentially leading to derivatives with modified biological activities. Oxidizing agents such as potassium permanganate or chromium trioxide may be employed for these transformations.

  • Reduction reactions:
    Reduction reactions, typically using agents like lithium aluminum hydride or sodium borohydride, can convert the ester group to an alcohol or reduce other functional groups in the molecule. These transformations provide access to compounds with different pharmacological profiles.

  • Substitution reactions:
    The secondary amine in the tetrahydroisoquinoline structure can participate in various substitution reactions, including alkylation, acylation, and sulfonylation. These reactions allow for diversification of the molecular structure and potential enhancement of biological activities.

  • Ester hydrolysis and transesterification:
    The tert-butyl ester group can undergo hydrolysis under acidic conditions to yield the free carboxylic acid, which can then be converted to different esters, amides, or other carboxylic acid derivatives. The tert-butyl group specifically is known for its acid-lability, making selective deprotection possible in complex molecules.

  • Reactions at the tetrahydroisoquinoline core:
    The aromatic ring of the tetrahydroisoquinoline structure can undergo electrophilic aromatic substitution reactions, providing additional sites for diversification of the molecular structure.

Reaction Mechanisms

The reaction mechanisms involving (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate depend on the specific transformation and reagents employed. Key mechanistic pathways include:

  • Nucleophilic substitution at the amine:
    The secondary amine nitrogen acts as a nucleophile in SN2-type reactions with alkyl halides or other electrophiles. This proceeds through a backside attack on the electrophilic carbon, displacing a leaving group.

  • Acid-catalyzed ester hydrolysis:
    The tert-butyl ester group is particularly susceptible to acid-catalyzed hydrolysis, which proceeds through protonation of the carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate formation, and subsequent elimination of tert-butanol and a proton to yield the carboxylic acid.

  • Oxidation mechanisms:
    Oxidation of the tetrahydroisoquinoline system can proceed through various mechanisms depending on the oxidizing agent. For example, with thionyl chloride, unusual oxidation patterns have been observed in related isoquinoline systems, leading to the formation of reactive intermediates that can undergo further transformations .

  • Electrophilic aromatic substitution:
    The benzene ring of the tetrahydroisoquinoline structure can undergo electrophilic aromatic substitution through a mechanism involving formation of a π-complex, followed by a σ-complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Understanding these reaction mechanisms is essential for designing synthetic routes and predicting the outcome of chemical transformations involving (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Applications

Pharmaceutical Intermediates

The primary application of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is as a valuable intermediate in pharmaceutical synthesis . Its significance in this role stems from several key factors:

  • Building block for complex molecules:
    The compound serves as an important scaffold for constructing more complex pharmaceutical compounds, particularly those targeting neurological disorders. The tetrahydroisoquinoline core is found in numerous bioactive compounds, making this intermediate essential for accessing these structural classes.

  • Stereochemical significance:
    The S-configuration at the 3-position is critical for specific biological activities in many pharmaceutical applications. Using this enantiomerically pure intermediate ensures that the stereochemistry is correctly established early in a synthetic sequence, avoiding the need for challenging late-stage separations of stereoisomers.

  • Protecting group strategy:
    The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, allowing selective reactions at other sites in the molecule. This strategic protection is particularly valuable in multi-step syntheses of complex pharmaceuticals, where controlling the reactivity of different functional groups is essential.

  • Precursor to key pharmaceutical compounds:
    (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a precursor to compounds such as (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, which can be further transformed into pharmaceutically active molecules .

Related Compounds

Several compounds structurally related to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate are noteworthy for comparative purposes and for understanding the broader context of this chemical class. The following table presents key related compounds and their distinguishing features:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey DifferenceReference
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateC14H19NO2233.31177497-74-6Reference compound
(R)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateC14H19NO2233.311103733-29-5R-configuration at C-3
(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateC12H15NO2205.2515912-55-7Ethyl ester instead of tert-butyl
(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamideC14H20N2O232.32Not specifiedAmide instead of ester
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC10H11NO2177.20Not specifiedFree carboxylic acid
Methyl (S)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylateC12H14BrNO4316.15Not specifiedSubstituted aromatic ring with methyl ester

These related compounds illustrate the structural diversity possible within the tetrahydroisoquinoline-3-carboxylate family. Each modification—whether to the stereochemistry, ester group, or core structure—can significantly impact properties such as:

  • Stereochemical relationships:
    The R and S isomers (enantiomers) typically exhibit different biological activities due to the chiral nature of biological receptors and enzymes. This stereochemical distinction is crucial in pharmaceutical applications where one enantiomer may be therapeutically beneficial while the other is inactive or even harmful.

  • Ester variations:
    Different ester groups (tert-butyl, ethyl, methyl) affect properties such as lipophilicity, metabolic stability, and reactivity. The tert-butyl ester is particularly valuable as a protecting group due to its selective acid-lability.

  • Functional group interconversions:
    The relationship between esters, acids, and amides represents important functional group interconversions in synthetic pathways. The conversion of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate to (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, for example, is a key transformation in certain pharmaceutical syntheses .

  • Ring substitutions:
    Modifications to the aromatic ring, as seen in the bromo-hydroxy-methoxy derivative, can dramatically alter physical properties, biological activities, and synthetic utility.

Understanding these structural relationships provides valuable insights for structure-activity relationship studies and the rational design of new compounds with desired properties.

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